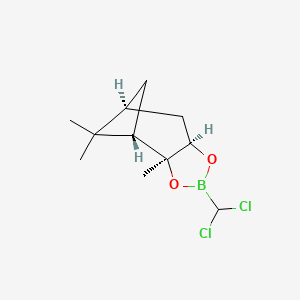
(S)-Pinandiol(dichloromethyl)boronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Pinandiol(dichloromethyl)boronate is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronate group attached to a dichloromethyl moiety and a pinandiol backbone, which imparts chirality to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pinandiol(dichloromethyl)boronate typically involves the reaction of pinandiol with dichloromethylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity. The process may involve the use of catalysts and specific solvents to optimize the yield and selectivity of the reaction .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-effectiveness, and safety.
化学反応の分析
Types of Reactions
(S)-Pinandiol(dichloromethyl)boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to other functional groups, such as methyl or methylene.
Substitution: The dichloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized boronates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boronates.
科学的研究の応用
Structural Characteristics
- Molecular Formula : C10H12BCl2O
- Molar Mass : Approximately 262.97 g/mol
- Chirality : The presence of a chiral center enhances its utility in asymmetric synthesis.
Synthetic Applications
(S)-Pinandiol(dichloromethyl)boronate is primarily utilized in several synthetic pathways, including:
- Asymmetric Synthesis : Its chiral nature allows it to be used as a chiral auxiliary in the synthesis of various organic compounds. The compound can participate in reactions that produce secondary alcohols with high diastereoselectivity, making it valuable for creating complex molecules with specific stereochemistry .
- Matteson Rearrangement : This compound is involved in the Matteson rearrangement, where it reacts with organolithium reagents to form new boron-containing compounds. The rearrangement process can yield products with high stereochemical purity, which is crucial for pharmaceutical applications .
Medicinal Chemistry
Research indicates that boronic acids and their derivatives, including this compound, exhibit promising biological activities:
- Therapeutic Potential : Boronic esters have been investigated for their roles as therapeutic agents, particularly in cancer treatment and as proteasome inhibitors. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting proteasome activity .
Case Studies and Research Findings
- Synthesis of Chiral Alcohols : A study demonstrated the use of this compound in synthesizing chiral secondary alcohols through diastereoselective reactions with Grignard reagents. The results indicated yields exceeding 90% with high diastereoselectivity .
- Reactivity Studies : Interaction studies involving this compound revealed its ability to react with various nucleophiles and electrophiles, providing insights into its reactivity patterns and potential applications in synthetic pathways.
- Comparative Analysis : A comparative study highlighted the unique properties of this compound against other boronic esters. The research emphasized its distinct reactivity due to the dichloromethyl group, which contributes to its utility in synthesizing complex organic molecules .
作用機序
The mechanism of action of (S)-Pinandiol(dichloromethyl)boronate involves its interaction with various molecular targets and pathways. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical synthesis. Additionally, the compound’s chirality can influence its reactivity and selectivity in asymmetric synthesis .
類似化合物との比較
Similar Compounds
®-Pinandiol(dichloromethyl)boronate: The enantiomer of (S)-Pinandiol(dichloromethyl)boronate, with similar chemical properties but different stereochemistry.
Dichloromethyldiisopropoxyborane: A related boron-containing compound with different substituents on the boron atom.
Pinandiol(dibromomethyl)boronate: A similar compound with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific combination of a pinandiol backbone and a dichloromethylboronate group, which imparts distinct reactivity and selectivity in chemical reactions. Its chirality also makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial .
特性
CAS番号 |
87249-60-3 |
|---|---|
分子式 |
C11H21BCl2O4 |
分子量 |
299.0 g/mol |
IUPAC名 |
dichloromethylboronic acid;(1S)-2,6,6-trimethylbicyclo[3.1.1]heptane-1,2-diol |
InChI |
InChI=1S/C10H18O2.CH3BCl2O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7;3-1(4)2(5)6/h7,11-12H,4-6H2,1-3H3;1,5-6H/t7?,9?,10-;/m0./s1 |
InChIキー |
XGXKHBQNJZEYCC-UZTBBJOZSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(Cl)Cl |
異性体SMILES |
B(C(Cl)Cl)(O)O.CC1(C2CCC([C@@]1(C2)O)(C)O)C |
正規SMILES |
B(C(Cl)Cl)(O)O.CC1(C2CCC(C1(C2)O)(C)O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















